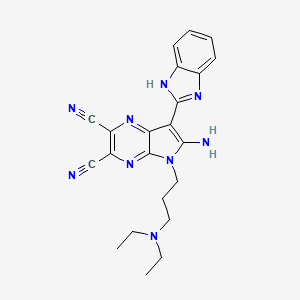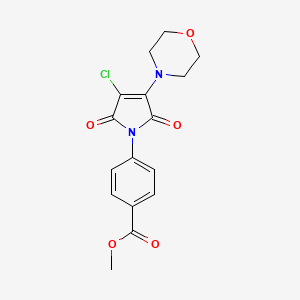![molecular formula C23H31N3O5 B10802016 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B10802016.png)
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-635764 is a chemical compound known for its role as an inhibitor of Aurora kinase A . Aurora kinase A is a protein that plays a crucial role in cell division by controlling chromosomal segregation and cytokinesis. Inhibiting this kinase can disrupt cell division, making WAY-635764 a compound of interest in cancer research and treatment.
Preparation Methods
The synthesis of WAY-635764 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a spirocyclic intermediate, followed by functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistent quality .
Chemical Reactions Analysis
WAY-635764 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
WAY-635764 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinase A and its effects on cell division.
Biology: Employed in cell biology research to understand the role of Aurora kinase A in mitosis and its potential as a target for cancer therapy.
Medicine: Investigated for its potential use in cancer treatment, particularly in cancers where Aurora kinase A is overexpressed.
Industry: Utilized in the development of new therapeutic agents targeting cell division pathways
Mechanism of Action
WAY-635764 exerts its effects by binding to and inhibiting Aurora kinase A. This inhibition disrupts the normal function of the kinase, leading to errors in chromosomal segregation and cytokinesis. The molecular targets involved include the ATP-binding site of Aurora kinase A, which is essential for its enzymatic activity. By blocking this site, WAY-635764 prevents the kinase from phosphorylating its substrates, ultimately leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
WAY-635764 can be compared with other Aurora kinase inhibitors, such as:
Alisertib: Another Aurora kinase A inhibitor with a similar mechanism of action but different chemical structure.
Danusertib: Inhibits multiple Aurora kinases and has broader activity against various cancer types.
Tozasertib: A pan-Aurora kinase inhibitor that targets all three Aurora kinases (A, B, and C).
WAY-635764 is unique in its specific inhibition of Aurora kinase A, making it a valuable tool for studying the distinct roles of this kinase in cell division .
Properties
Molecular Formula |
C23H31N3O5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate |
InChI |
InChI=1S/C23H31N3O5/c1-14-9-22(4,5)13-23(10-14)20(29)26(21(30)25-23)11-19(28)31-12-18(27)24-17-7-6-15(2)16(3)8-17/h6-8,14H,9-13H2,1-5H3,(H,24,27)(H,25,30) |
InChI Key |
RMMGXSBJHGTGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(=O)N(C(=O)N2)CC(=O)OCC(=O)NC3=CC(=C(C=C3)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Chlorophenyl)methyl]-8-[3-(hydroxyiminomethyl)phenoxy]-1,3-dimethylpurine-2,6-dione](/img/structure/B10801933.png)



![2-[(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B10801968.png)

![2-[(4-Fluorophenoxy)methyl]-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10801978.png)
![4-[(4-phenylphthalazin-1-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B10801981.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole](/img/structure/B10801995.png)



![2-bromanyl-N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10802027.png)

